2'-O-Methyl-3-deazauridine
Description
Classification as a Modified Nucleoside Analog
2'-O-Methyl-3-deazauridine is classified as a doubly modified pyrimidine (B1678525) ribonucleoside analog. This classification stems from two distinct structural modifications compared to the natural nucleoside, uridine (B1682114): one on the heterocyclic base and one on the ribose sugar moiety.
Modification of the Base: 3-Deaza The "3-deaza" designation indicates that the nitrogen atom at the 3-position of the pyrimidine ring of uridine has been replaced by a carbon atom. rsc.org This transforms the base from uracil (B121893) to a 4-hydroxy-2-pyridinone structure. nih.gov This fundamental change alters the electronic properties, hydrogen bonding capabilities, and metabolic fate of the nucleobase. nih.govrsc.org The parent compound, 3-deazauridine (B583639), is itself a well-studied nucleoside analog. acs.orgresearchgate.net
Modification of the Sugar: 2'-O-Methyl The "2'-O-Methyl" part of the name signifies the addition of a methyl group to the hydroxyl (-OH) group at the 2' position of the ribose sugar. nih.gov The 2'-O-methylation (also known as Nm) is one of the most common post-transcriptional modifications found in natural RNA, including mRNA, tRNA, and rRNA. medchemexpress.comamerigoscientific.com In synthetic nucleosides, this modification is known to confer specific advantages, such as increased stability against enzymatic degradation by nucleases and reduced sensitivity to alkaline hydrolysis. medchemexpress.comamerigoscientific.com Structurally, the 2'-O-methyl group helps to lock the ribose ring in an A-type helical conformation. medchemexpress.comamerigoscientific.com
| Compound Feature | Chemical Description | Significance of Modification |
|---|---|---|
| Base Moiety | 4-hydroxy-1-β-D-ribofuranosyl-2-pyridinone (3-Deazauridine base) | Isosteric replacement of N3 with CH; alters electronic properties and biological target interactions. rsc.org |
| Sugar Moiety | 2'-O-methyl-ribofuranose | Methylation of the 2'-hydroxyl group; increases metabolic stability and resistance to nuclease degradation. medchemexpress.comamerigoscientific.com |
Academic Significance in Nucleoside Analog Research and Therapeutic Agent Discovery
The academic significance of this compound lies primarily in its role as a probe for understanding structure-activity relationships in nucleoside-based drug design. The rationale for its synthesis was built upon the known biological activities of its parent compound, 3-deazauridine, and the desirable physicochemical properties conferred by 2'-O-methylation.
The parent compound, 3-deazauridine, has demonstrated notable biological effects, including the ability to inhibit the growth of tumor cells in culture and in vivo. pharmaffiliates.com Its mechanism of action involves the inhibition of CTP synthetase, an essential enzyme in the synthesis of pyrimidine nucleotides required for DNA and RNA production. acs.org This inhibition leads to a depletion of intracellular pools of cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP). medchemexpress.com Based on this activity, 3-deazauridine has been investigated as an antineoplastic agent, particularly for leukemia. acs.orgresearchgate.netmedchemexpress.com It has also been found to possess antiviral activity against viruses such as Human Immunodeficiency Virus (HIV). Current time information in Bangalore, IN.sioc-journal.cn
The 2'-O-methyl modification is a widely used strategy in the development of oligonucleotide therapeutics. medchemexpress.comamerigoscientific.com This modification enhances the stability of the molecule, which is a critical factor for any potential drug candidate. medchemexpress.com By making the nucleoside more resistant to cleavage, the 2'-O-methyl group can potentially prolong its biological half-life. medchemexpress.comamerigoscientific.com
Therefore, the synthesis and study of this compound represent a logical step in therapeutic agent discovery: combining a biologically active pharmacophore (3-deazauridine) with a modification (2'-O-methylation) intended to create a more robust and effective drug. The results of its biological testing provide valuable insights into the stringent structural requirements for interaction with biological targets like kinases and polymerases.
Overview of Key Areas of Investigation and Research Trajectory
The research trajectory for this compound has spanned synthesis, biological evaluation, and analytical application, reflecting a common path for novel chemical entities.
Synthesis: The chemical synthesis of this compound was reported as part of a study on the selective methylation of ribonucleosides. nih.gov Researchers treated the parent compound, 3-deazauridine, with diazomethane (B1218177) in the presence of stannous chloride dihydrate. nih.gov This method produced a mixture of products, including the desired this compound (identified as compound 6b in the study) and its isomer, 3'-O-Methyl-3-deazauridine. nih.gov
Biological Evaluation: Following its synthesis, this compound was evaluated for biological activity. nih.gov In a key finding, the compound was tested in a leukemia L1210 cell culture and against three different bacterial strains. nih.gov The research concluded that this compound was "uniformly inactive" in these assays. nih.gov This outcome underscores the high degree of structural specificity required for biological activity; in this case, the addition of a methyl group to the 2'-position completely abolished the anticancer and antibacterial effects observed with the parent nucleoside or its other derivatives. nih.gov
Analytical Applications: Despite its lack of biological activity, the compound found a practical application in analytical chemistry. A high-performance liquid chromatography (HPLC) method developed to measure concentrations of 3-deazauridine in plasma from leukemia patients utilized this compound as an internal standard. nih.gov Its stability and close structural relationship to the analyte make it an ideal reference compound for ensuring the accuracy and reproducibility of the quantitative analysis. nih.gov
The research trajectory began with the goal of creating a therapeutically superior version of 3-deazauridine. While this objective was not met due to a lack of biological activity, the investigation successfully produced and characterized the molecule, leading to a clear understanding of its biological potential and its subsequent repurposing as a valuable tool for analytical purposes.
| Area of Research | Key Finding | Reference |
|---|---|---|
| Synthesis | Prepared by stannous chloride-catalyzed methylation of 3-deazauridine. | nih.gov |
| Anticancer Activity | Found to be inactive when tested against L1210 leukemia cells in culture. | nih.gov |
| Antibacterial Activity | Found to be inactive against three tested bacterial strains. | nih.gov |
| Analytical Use | Used as an internal standard for HPLC quantification of 3-deazauridine in plasma. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3 |
InChI Key |
BJDHEHYVJKGKNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=CC2=O)O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 O Methyl 3 Deazauridine and Analogs
Total Synthesis Approaches for the 2'-O-Methyl-3-deazauridine Scaffold
The total synthesis of the this compound scaffold is a complex process that necessitates precise control over chemical reactions and stereochemistry. These synthetic routes are foundational for producing the core molecule upon which further derivatization can occur.
Multi-step Chemical Reaction Pathways from Precursors
The construction of the this compound scaffold typically involves a multi-step reaction sequence. fu-berlin.de One common strategy begins with the synthesis of the modified base, 3-deazauracil (4-hydroxy-2-pyridinone), and the appropriately modified ribose sugar separately, followed by their coupling. For instance, 3-deazauracil can be synthesized and subsequently trimethylsilylated to prepare it for condensation with a protected ribofuranose derivative. cdnsciencepub.com
A key step in the synthesis is the glycosylation, where the modified base is coupled with a protected and activated ribose derivative. For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can be condensed with the silylated 3-deazauracil in the presence of a Lewis acid catalyst like tin(IV) chloride. cdnsciencepub.comresearchgate.net This reaction establishes the crucial N-glycosidic bond. Following the coupling, deprotection steps are required to remove the protecting groups from the sugar moiety, yielding the desired nucleoside. cdnsciencepub.com
An alternative approach involves the modification of a pre-existing nucleoside. For example, 3-deazauridine (B583639) can be synthesized and then subjected to selective methylation at the 2'-hydroxyl position. nih.gov This highlights the importance of developing regioselective reactions to modify specific positions on the nucleoside.
The automation of organic synthesis, including multi-step processes, is a developing field that could enhance the efficiency and reproducibility of synthesizing complex molecules like this compound. fu-berlin.de
Strategies for Functional Group Protection and Deprotection
Protecting groups are essential tools in the multi-step synthesis of this compound to prevent unwanted side reactions at reactive functional groups. uchicago.edusynarchive.com The hydroxyl groups of the ribose sugar are typically protected during the synthesis. Common protecting groups for hydroxyls include acyl groups like benzoyl or acetyl, and silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). synarchive.comcuni.cz For instance, in the synthesis of 3-deazauridine analogs, the ribose moiety is often protected as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. cdnsciencepub.comresearchgate.net
The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu For example, benzoyl groups are typically removed under basic conditions, such as with methanolic ammonia. cdnsciencepub.com Silyl ethers are commonly removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). tandfonline.com
In the context of 2'-O-methylation, protecting groups are crucial for directing the methylation to the desired 2'-hydroxyl group. A common strategy involves the use of a bulky protecting group that selectively blocks the 3' and 5' hydroxyls, leaving the 2'-hydroxyl available for methylation. nih.gov The 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group is one such protecting group used in nucleoside chemistry. google.com
The concept of "orthogonal protection" is also relevant, where different protecting groups can be removed under distinct conditions without affecting each other, allowing for sequential modifications at different positions of the molecule. iris-biotech.de
Stereoselective Synthesis Considerations
Controlling the stereochemistry of the ribofuranose ring and the anomeric center (the C1' position) is a critical aspect of the synthesis of this compound. The desired product is typically the β-anomer, which has the base and the 5'-hydroxymethyl group on the same side of the furanose ring.
Stereoselective glycosylation reactions are employed to ensure the formation of the correct β-anomer. The choice of catalyst and reaction conditions plays a significant role in determining the stereochemical outcome. For example, the use of tin(IV) chloride as a catalyst in the condensation of silylated 3-deazauracil with an acylated ribose often favors the formation of the β-anomer. cdnsciencepub.com The stereochemistry of the starting ribose derivative also dictates the stereochemistry of the final product.
Furthermore, the synthesis of analogs with modified sugars, such as 3'-azido-3'-deoxy-D/L-nucleosides, requires careful stereoselective control during the introduction of the azido (B1232118) group. researchgate.net The development of stereoselective synthetic routes is crucial for producing enantiomerically pure nucleoside analogs, which is important as different enantiomers can have vastly different biological activities. rsc.org
Methodologies for 2'-O-Methyl Modification in Nucleosides
The introduction of a methyl group at the 2'-hydroxyl position of nucleosides is a key modification that can enhance their biological properties, such as increasing nuclease resistance. google.com Several methods have been developed for the regioselective 2'-O-methylation of nucleosides.
One of the earliest methods involved the use of diazomethane (B1218177) in the presence of a catalyst like stannous chloride dihydrate. nih.govgoogle.com While this method can yield the desired 2'-O-methylated product, it often produces a mixture of 2'- and 3'-O-methyl isomers, necessitating chromatographic separation. google.com
A more regioselective approach involves the use of protecting groups to block the other hydroxyl groups. For example, the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protecting group can be used to shield the 3'- and 5'-hydroxyls, allowing for the selective methylation of the 2'-hydroxyl group with a methylating agent like methyl iodide in the presence of a base such as silver oxide or sodium hydride. nih.govgoogle.com
Another strategy involves the use of an anhydro nucleoside intermediate. For example, 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil can be treated with a Lewis acid in methanol (B129727) to yield 2'-O-methyluridine in high yield. google.com This method has been shown to be efficient and scalable. google.com More recently, methods utilizing magnesium in anhydrous methanol have been employed for the 2'-O-methylation of anhydro-l-uridine. nih.gov
A novel and mild procedure for N-methylation that is compatible with free hydroxyl groups involves the in situ generation of a methyl oxonium species from a Wittig reagent and methanol. acs.org While this has been demonstrated for N-methylation, the development of similar mild and selective methods for O-methylation is an active area of research.
The table below summarizes some of the methodologies used for 2'-O-methylation of nucleosides.
| Method | Methylating Agent | Catalyst/Reagent | Key Features | Reference(s) |
| Diazomethane Methylation | Diazomethane | Stannous chloride dihydrate | Produces a mixture of 2'- and 3'-O-methyl isomers. | nih.govgoogle.com |
| Protected Nucleoside Methylation | Methyl iodide | Silver oxide or Sodium hydride | Requires protection of 3'- and 5'-hydroxyls (e.g., with TIPDS) for regioselectivity. | nih.govgoogle.com |
| Anhydro Nucleoside Methanolysis | Methanol | Lewis acid (e.g., B(OMe)₃, BF₃·MeOH) | High yield and regioselectivity for 2'-O-methylation. | google.com |
| Anhydro Nucleoside Methylation | Methanol | Magnesium | Used for the synthesis of 2'-O-methyl-l-uridine. | nih.gov |
Targeted Modifications of the 3-Deazauridine Base Moiety and Ribofuranosyl Ring
Modifications to both the 3-deazauridine base and the ribofuranosyl ring are explored to develop analogs with improved biological activity and to probe structure-activity relationships.
Introduction of Halogen Atoms (e.g., Fluorine at C3) and Their Impact on Biological Activity
The introduction of halogen atoms, particularly fluorine, at the C3 position of the 3-deazauridine base has been a significant area of investigation. The synthesis of 3-fluoro-3-deazauridine involves the fluorination of a protected 3-deazauridine precursor. nih.gov This can be followed by a palladium-catalyzed hydrogenolysis to yield the final product. nih.gov
The introduction of a fluorine atom at the C3 position of 3-deazauridine has a profound impact on its biological activity. nih.govkuleuven.benih.gov While 3-deazauridine itself is an inhibitor of CTP synthetase after being converted to its triphosphate form, 3-fluoro-3-deazauridine shifts its metabolic target. nih.govkuleuven.benih.gov The monophosphate of 3-fluoro-3-deazauridine inhibits orotidylate decarboxylase (ODC), an enzyme involved in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.govkuleuven.benih.gov This shift in mechanism is attributed to the electron-withdrawing nature of the fluorine atom, which affects the pKa of the molecule and prevents its efficient conversion to the triphosphate. nih.gov
The cytostatic activity of 3-fluoro-3-deazauridine has been shown to be comparable to or even greater than that of the parent compound, 3-deazauridine, in various cancer cell lines. nih.gov
Other modifications at the C3 position have also been explored. For example, the synthesis of 3-ethynyl, 3-vinyl, and 3-acetoxy derivatives of 2'-deoxy-3-deazauridine has been reported. tandfonline.com Additionally, 3-nitro-3-deazauridine (B14287785) has been synthesized and shown to have enhanced antiviral activity and reduced toxicity compared to 3-deazauridine. nih.gov
Modifications on the ribofuranosyl ring, such as the introduction of a fluorine atom at the 3'-position, have also been investigated in the context of purine (B94841) nucleosides, demonstrating potent tumor cell growth inhibition. beilstein-journals.org The synthesis of such analogs often involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org
The table below highlights some of the modifications made to the 3-deazauridine scaffold and their reported biological implications.
| Compound/Analog | Modification | Biological Impact | Reference(s) |
| 3-Fluoro-3-deazauridine | Fluorine at C3 of the base | Shifts target from CTP synthetase to orotidylate decarboxylase; exhibits cytostatic activity. | nih.govnih.govkuleuven.benih.gov |
| 3-Nitro-3-deazauridine | Nitro group at C3 of the base | Enhanced antiviral activity and reduced toxicity compared to 3-deazauridine. | nih.gov |
| 3-Ethynyl-2'-deoxy-3-deazauridine | Ethynyl group at C3 of the base | Synthesized as a novel analog. | tandfonline.com |
| 3-Vinyl-2'-deoxy-3-deazauridine | Vinyl group at C3 of the base | Synthesized as a novel analog. | tandfonline.com |
| 3-Acetoxy-2'-deoxy-3-deazauridine | Acetoxy group at C3 of the base | Synthesized as a novel analog. | tandfonline.com |
| 3'-Fluoro-purine nucleosides | Fluorine at C3' of the ribose | Potent tumor cell growth inhibition. | beilstein-journals.org |
C3 Position Modifications and Structure-Activity Relationship (SAR) Studies
Modifications at the C3 position of the 3-deazauridine scaffold have been a key area of investigation to understand the structure-activity relationships (SAR) of these analogs. Studies have shown that substitutions at this position can significantly impact the biological activity of the resulting compounds.
For instance, the introduction of a fluorine atom at the C3 position of 3-deazauridine (to create 3-fluoro-3-deazauridine or 3F-3DU) has been shown to shift its primary metabolic target. kuleuven.be While 3-deazauridine primarily inhibits CTP synthetase after being converted to its triphosphate form, 3F-3DU's activity is directed towards orotidylate decarboxylase. kuleuven.be This change in target leads to a depletion of both UTP and CTP intracellular pools. kuleuven.be
In another study focusing on antiviral activity against SARS-CoV-2, the C3 hydrogen atom of 3-deazaguanosine (B53920) was found to be critical. nih.gov The substitution of this hydrogen with either a fluorine or chlorine atom resulted in a loss of antiviral activity, highlighting the importance of this specific position for its inhibitory effect. nih.gov
Furthermore, research into C3-arylated-3-deazauridine derivatives has identified potent anti-herpetic agents. A series of these analogs were synthesized and evaluated for their in vitro activity against Herpes Simplex Virus-1 (HSV-1). nih.govresearchgate.net This led to the discovery of compounds with activity comparable to the established antiviral drug, acyclovir. nih.govresearchgate.net
These findings underscore the sensitivity of the biological activity of 3-deazauridine analogs to modifications at the C3 position and provide valuable insights for the rational design of new therapeutic agents.
Synthesis of Related Deazapurine and Deazapyrimidine Nucleoside Analogs
The synthesis of deazapurine and deazapyrimidine nucleoside analogs is a significant area of research, driven by their potential as therapeutic agents. These compounds, which feature a carbon atom in place of a nitrogen atom in the purine or pyrimidine ring, often exhibit interesting biological properties.
Synthesis of 3-Deazauridine Analogues
A variety of synthetic routes have been developed to access 3-deazauridine and its analogs. One convenient method involves the reaction of pyridine-2(1H)-ones or their sodium salts with α-halomonosugars, such as D-glucose or D-galactose, to produce 3-deazapyrimidine glycosides. tandfonline.comtandfonline.com This approach allows for the regiospecific synthesis of these nucleosides. tandfonline.com
Another strategy involves the synthesis of 3'-azido-3'-deoxy-3-deazauridine. This was achieved through the glycosylation of various heterocyclic bases with orthogonally protected 3'-azido-3'-deoxy-D/L-ribosides. sioc-journal.cnresearchgate.net
The synthesis of 5-bromo-3-deazauridine has also been reported. This process starts with the bromination of 3-deazauracil to yield a 3,5-dibromo compound, followed by selective debromination. cdnsciencepub.com The resulting 5-bromo-4-hydroxy-2-pyridinone is then condensed with tetra-O-acetyl-β-D-ribofuranose and subsequently deprotected to give the final product. cdnsciencepub.com
Additionally, the synthesis of 3-deaza-6-azauridine, a pyridazine (B1198779) ribonucleoside, has been accomplished, further expanding the library of available 3-deazauridine analogs. st-andrews.ac.ukontosight.ai
Synthesis of 3-Deazaguanine Analogues for RNA Studies
The synthesis of 3-deazaguanine nucleosides is crucial for their incorporation into RNA sequences to study various biological processes. A practical synthesis of 3-deazaguanosine (c3G) phosphoramidites, which are the building blocks for RNA solid-phase synthesis, has been developed from inexpensive starting materials. researchgate.net A key step in this synthesis is a Hartwig-Buchwald C-N cross-coupling reaction. researchgate.net
The synthesis of 2'-O-methyl-RNAs containing 3-deazaguanine has been achieved using N,N-diphenylcarbamoyl and N,N-dimethylaminomethylene as protecting groups for the base. nih.govnih.govoup.com This allowed for the investigation of the role of the N3 atom of guanine (B1146940) in the stability of RNA duplexes and mismatched base pairs. nih.govoup.com
The synthesis of 3-deazaguanine itself, along with its ribonucleoside and ribonucleotide, has been accomplished through a novel ring closure of imidazole (B134444) precursors. acs.org This method provides an alternative route to these important compounds. The synthesis of 8-aza-3-deazaguanine and its ribonucleoside has also been reported, highlighting the structural diversity that can be achieved. st-andrews.ac.uk
These synthetic advancements have been instrumental in enabling detailed studies on the impact of 3-deazaguanine on RNA structure and function. semanticscholar.org
Molecular Mechanisms of Action and Cellular Target Pathways
Interference with Pyrimidine (B1678525) Nucleotide Biosynthesis Pathways
2'-O-Methyl-3-deazauridine and its related analogs are potent modulators of pyrimidine nucleotide biosynthesis, a fundamental process for nucleic acid synthesis and various cellular functions. The primary mechanism involves the direct inhibition of key enzymes in this pathway, leading to significant perturbations in intracellular nucleotide pools.
The principal target of the triphosphate derivative of 3-deazauridine (B583639), and by extension its 2'-O-methylated form, is CTP synthetase (CTP-S). This enzyme catalyzes the final committed step in the de novo synthesis of pyrimidine nucleotides, the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). The triphosphate form of 3-deazauridine acts as a competitive inhibitor of CTP-S, effectively blocking the synthesis of CTP.
The inhibition of CTP synthetase by the active triphosphate metabolite of this compound leads to a rapid and significant depletion of the intracellular pool of CTP. This reduction in CTP levels has profound effects on cellular metabolism and function, as CTP is an essential precursor for the synthesis of RNA, DNA, and phospholipids. The depletion of CTP creates a bottleneck in these critical biosynthetic pathways, thereby impeding cell proliferation and viral replication, which are highly dependent on a continuous supply of nucleotides.
Table 1: Effect of CTP Synthetase Inhibition on Intracellular Nucleotide Pools
| Inhibitor | Target Enzyme | Primary Effect on Nucleotide Pools |
|---|---|---|
| 3-Deazauridine triphosphate | CTP Synthetase | Selective depletion of CTP |
The depletion of the CTP pool has a cascading effect on the levels of deoxycytidine triphosphate (dCTP). CTP is a precursor for the synthesis of dCTP through the action of ribonucleotide reductase. Consequently, a reduction in the availability of CTP leads to a decreased production of dCTP. This indirect depletion of the dCTP pool further contributes to the inhibition of DNA synthesis, a critical process for both cellular division and the replication of DNA viruses.
Inhibition of CTP synthetase by this compound's active form directly impacts the de novo pyrimidine biosynthesis pathway by blocking its final step. This leads to an accumulation of UTP, the substrate of CTP synthetase. For this compound to become an active inhibitor, it must first be phosphorylated. This activation is carried out by enzymes of the pyrimidine salvage pathway, specifically uridine-cytidine kinases (UCKs) nih.gov. UCK2, in particular, has been shown to be crucial for the phosphorylation and subsequent cytotoxic effects of 3-deazauridine nih.gov. Therefore, while the ultimate target of the activated compound is in the de novo pathway, its efficacy is dependent on the activity of the salvage pathway for its initial metabolic activation.
Interestingly, structural modifications to the 3-deazauridine scaffold can shift its primary antimetabolic target. For instance, the introduction of a fluorine atom at the 3-position, creating 3-fluoro-3-deazauridine, results in a compound whose monophosphate form is a potent inhibitor of orotidylate decarboxylase (ODC) nih.gov. ODC is an enzyme that catalyzes an earlier step in the de novo pyrimidine biosynthesis pathway, the conversion of orotidine (B106555) monophosphate (OMP) to uridine monophosphate (UMP) wikipedia.org. The inhibition of ODC by 3-fluoro-3-deazauridine-5'-monophosphate leads to a depletion of both UTP and CTP pools, a different metabolic consequence compared to the selective CTP depletion caused by 3-deazauridine nih.gov. The proposed mechanism of ODC inhibition involves the binding of the inhibitor to the active site, where repulsive electrostatic interactions between the inhibitor and key amino acid residues, such as a proximate aspartate, destabilize the ground state of the enzyme-substrate complex, thereby impeding catalysis ebi.ac.uk.
Table 2: Shift in Antimetabolic Target with Structural Modification
| Compound | Primary Target Enzyme | Consequence on Pyrimidine Pools |
|---|---|---|
| 3-Deazauridine | CTP Synthetase | Selective CTP depletion |
| 3-Fluoro-3-deazauridine | Orotidylate Decarboxylase | Depletion of both UTP and CTP |
Inhibition of CTP Synthetase (CTP-S) as a Primary Target
Interaction with Viral Replication Machinery
The antiviral activity of this compound is not solely dependent on the depletion of host cell nucleotide pools. The 2'-O-methyl modification on the ribose sugar allows for direct interaction with the viral replication machinery. Once converted to its triphosphate form, this compound triphosphate can be recognized by viral RNA-dependent RNA polymerases (RdRps) and incorporated into the growing viral RNA chain nih.govnih.gov.
However, the presence of the 2'-O-methyl group sterically hinders the proper alignment of the next incoming nucleotide, preventing the closure of the polymerase's active site nih.govnih.gov. This disruption of the catalytic conformation of the RdRp effectively terminates the elongation of the viral RNA chain nih.govnih.gov. This mechanism of action classifies this compound as a nonobligate chain terminator.
Furthermore, the 2'-O-methylation of viral RNA is a known mechanism for viruses to evade the host's innate immune system nih.govresearchgate.net. By mimicking the 2'-O-methylated cap of host mRNAs, viral RNA can avoid recognition by cellular pattern recognition receptors, such as RIG-I-like receptors (RLRs) nih.govresearchgate.net. While this compound's primary antiviral action is likely as a chain terminator, its structural similarity to naturally occurring 2'-O-methylated nucleosides suggests a complex interplay with the host's antiviral defenses.
Inhibition of Viral RNA-Dependent RNA Polymerase
While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the mechanism of inhibition of viral RNA-dependent RNA polymerase (RdRp) can be inferred from the body of research on other 2'-O-methylated nucleoside analogs. Viral RdRp is a crucial enzyme for the replication of RNA viruses, as it catalyzes the synthesis of RNA from an RNA template. nih.govresearchgate.net Due to its essential role in the viral life cycle and the absence of a functional equivalent in host cells, RdRp is a prime target for antiviral drug development. nih.gov
Nucleoside analogs exert their inhibitory effect on RdRp after being intracellularly phosphorylated to their active triphosphate form. nih.gov These triphosphorylated analogs then act as competitive inhibitors of the natural nucleoside triphosphates (NTPs). The 2'-O-methyl modification on the ribose sugar is a critical determinant of the inhibitory action. Once incorporated into the nascent viral RNA chain, the bulky 2'-O-methyl group can cause steric hindrance with the incoming NTP, thereby physically blocking the addition of the next nucleotide and halting further elongation of the RNA strand. nih.govmdpi.com This mechanism of non-obligate chain termination has been demonstrated for other 2'-C-methylated nucleoside inhibitors of the hepatitis C virus (HCV) RdRp. nih.gov
Table 1: Proposed Mechanism of Viral RNA-Dependent RNA Polymerase Inhibition by this compound
| Step | Description | Implication for this compound |
|---|---|---|
| 1. Anabolism | Intracellular kinases phosphorylate the nucleoside analog to its active triphosphate form. | This compound is likely converted to this compound-5'-triphosphate. |
| 2. Competitive Inhibition | The triphosphate analog competes with the natural uridine triphosphate (UTP) for the active site of the viral RdRp. | This compound-5'-triphosphate is anticipated to be a substrate for viral RdRp. |
| 3. Incorporation | The analog is incorporated into the growing viral RNA strand. | The viral RdRp incorporates the modified nucleotide into the nascent RNA chain. |
| 4. Steric Hindrance | The 2'-O-methyl group on the incorporated analog sterically clashes with the incoming natural NTP. nih.govmdpi.com | This steric clash prevents the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation. nih.gov |
Mechanisms of Viral Genome Integrity Disruption: Chain Termination and Misincorporation
The disruption of viral genome integrity by nucleoside analogs like this compound can occur through two primary mechanisms: chain termination and misincorporation.
Chain Termination: As discussed in the context of RdRp inhibition, the 2'-O-methyl group is a key structural feature that can lead to chain termination. nih.gov This is a form of non-obligate chain termination, where the presence of the 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the next nucleotide, is still intact. However, the steric bulk of the 2'-O-methyl modification prevents the proper positioning of the incoming NTP, thereby effectively terminating the elongation of the nucleic acid chain. nih.govmdpi.com This mechanism is a common strategy for many antiviral nucleoside analogs. nih.gov
Misincorporation: The 3-deaza modification of the uracil (B121893) base in this compound can potentially lead to misincorporation events during viral genome replication. The absence of the nitrogen atom at the 3-position may alter the hydrogen bonding properties of the base, potentially allowing it to pair with bases other than adenine. However, without specific experimental data on the base-pairing properties of 3-deazauridine when incorporated into RNA, this remains a hypothetical mechanism.
Induction of Viral Mutagenesis as an Antiviral Mechanism
Lethal mutagenesis is an antiviral strategy that aims to increase the mutation rate of a virus to a level that is incompatible with its survival. nih.gov This is typically achieved through the use of nucleoside analogs that, once incorporated into the viral genome, can ambiguously base-pair, leading to errors in subsequent rounds of replication. nih.gov Prominent examples of antiviral drugs that act via this mechanism include ribavirin (B1680618) and molnupiravir (B613847). nih.gov
The active form of molnupiravir, β-d-N4-hydroxycytidine (NHC), can be incorporated into viral RNA and act as either cytidine or uridine, leading to an accumulation of mutations. nih.gov While the 3-deaza modification in this compound could potentially alter its base-pairing properties, there is currently no direct evidence to suggest that it induces viral mutagenesis in a manner similar to that of NHC or ribavirin. The primary antiviral mechanism of 2'-O-methylated nucleosides is generally attributed to chain termination through steric hindrance rather than the induction of widespread mutations. nih.govmdpi.com
Impact on DNA Synthesis and Epigenetic Processes
Beyond its potential antiviral effects, this compound can also impact cellular DNA synthesis and epigenetic regulation, particularly when used in combination with other agents.
Increased Incorporation of Nucleoside Analogs into Cellular Nucleic Acids (DNA and RNA)
There is no direct evidence to suggest that this compound itself is incorporated into cellular DNA or RNA to a significant extent. The presence of the 2'-O-methyl group generally makes it a poor substrate for cellular DNA polymerases. However, related compounds have been shown to influence the incorporation of other nucleoside analogs. For instance, the combination of 5-aza-2'-deoxycytidine and 3-deazauridine has been shown to have a synergistic effect on L1210 leukemic cells and EMT6 tumor cells. In these studies, 3-deazauridine, which reduces the intracellular pool of cytosine nucleotides, stimulated the incorporation of 5-aza-2'-deoxycytidine into the DNA of these cancer cells. This suggests that by modulating the cellular nucleotide pools, 3-deazauridine can enhance the activity of other nucleoside analogs. It is plausible that this compound could exert a similar effect.
Indirect Effects on DNA Damage Response Pathways (in context of synergistic agents)
The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic integrity. nih.gov While there is no direct evidence of this compound directly activating DDR pathways, its use in combination with DNA-damaging agents could indirectly influence these pathways. For example, if this compound enhances the incorporation of a DNA-damaging nucleoside analog, it would lead to an increased level of DNA damage, which would in turn activate the DDR.
A study on the synergistic effect of temozolomide (B1682018) and a small molecule (RA-1) that cleaves DNA abasic sites demonstrated that the combination leads to the formation of DNA double-strand breaks and the activation of the ATM-Chk2/ATR-Chk1 signaling pathways, resulting in S-phase arrest and apoptosis. nih.gov This illustrates how targeting a specific step in DNA repair can synergize with a DNA-damaging agent to enhance its cytotoxic effects. While this is not a direct effect of this compound, it highlights a potential mechanism by which it could act synergistically with other agents that induce DNA damage.
Epigenetic Remodeling through Interaction with DNA Hypomethylating Agents
DNA methylation is a key epigenetic modification that plays a crucial role in regulating gene expression. mdpi.com Aberrant DNA methylation patterns are a hallmark of cancer. nih.gov DNA hypomethylating agents, such as azacitidine (5-azacytidine) and decitabine (B1684300) (5-aza-2'-deoxycytidine), are nucleoside analogs that are incorporated into DNA and inhibit DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of silenced tumor suppressor genes. mdpi.comnih.gov
The combination of DNA hypomethylating agents with other compounds can lead to synergistic effects. For example, a study on the combination of 5-aza-2'-deoxycytidine with 3-deazaneplanocin-A (DZNep), an inhibitor of histone methylation, showed synergistic antineoplastic action against acute myeloid leukemia (AML) cells. researchgate.net This suggests that targeting different epigenetic modifications simultaneously can be a more effective therapeutic strategy. Given that 3-deazauridine can enhance the incorporation of 5-aza-2'-deoxycytidine into DNA, it is plausible that this compound could also potentiate the effects of DNA hypomethylating agents, leading to more profound epigenetic remodeling.
Table 2: Summary of the Effects of Related Compounds on DNA Synthesis and Epigenetic Processes
| Compound/Combination | Effect | Potential Implication for this compound |
|---|---|---|
| 3-Deazauridine + 5-aza-2'-deoxycytidine | Increased incorporation of 5-aza-2'-deoxycytidine into DNA of cancer cells. | This compound may enhance the incorporation of other nucleoside analogs into cellular nucleic acids. |
| Temozolomide + RA-1 | Synergistic induction of DNA double-strand breaks and activation of DNA damage response pathways. nih.gov | In combination with DNA damaging agents, this compound could indirectly lead to the activation of DNA damage response pathways. |
| 5-aza-2'-deoxycytidine + 3-Deazaneplanocin-A | Synergistic antineoplastic action in AML cells through targeting both DNA and histone methylation. researchgate.net | this compound may act synergistically with DNA hypomethylating agents to induce epigenetic remodeling. |
Cellular Uptake and Intracellular Metabolic Activation
The entry of this compound into target cells is a critical prerequisite for its pharmacological activity. Nucleoside analogues typically utilize endogenous nucleoside transport systems to cross the cell membrane. Following cellular uptake, these compounds must undergo intracellular metabolic activation to exert their therapeutic effects. This activation cascade is a pivotal determinant of the compound's potency and cellular activity.
For the parent compound, 3-deazauridine, it is established that after cellular uptake, it undergoes intracellular phosphorylation. nih.gov This metabolic conversion is essential for its biological activity. The introduction of a 2'-O-methyl group may influence the efficiency of cellular uptake and the rate of subsequent metabolic activation. The 2'-O-methylation alters the hydrophobicity and steric properties of the ribose moiety, which could potentially affect its interaction with nucleoside transporters and intracellular enzymes.
The pharmacological activity of many nucleoside analogues is dependent on their conversion to the corresponding 5'-triphosphate form. In the case of 3-deazauridine, it is known to be phosphorylated intracellularly to 3-deazauridine 5'-triphosphate (3-deaza-UTP). nih.gov This active metabolite then acts as an inhibitor of CTP synthetase, an essential enzyme in the de novo synthesis of pyrimidine nucleotides.
It is hypothesized that this compound follows a similar activation pathway, being sequentially phosphorylated to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate metabolite. The presence of the 2'-O-methyl group, however, may impact the efficiency of these phosphorylation steps. This modification adds steric bulk near the 5'-hydroxyl group, which could influence the binding and catalytic activity of the kinases responsible for its activation.
Table 1: Postulated Intracellular Activation of this compound
| Step | Metabolite | Enzyme Family |
| 1 | This compound 5'-monophosphate | Nucleoside Kinases |
| 2 | This compound 5'-diphosphate | Nucleoside Monophosphate Kinases |
| 3 | This compound 5'-triphosphate | Nucleoside Diphosphate Kinases |
This table is based on the known metabolic pathway of the parent compound, 3-deazauridine, and represents a hypothetical activation cascade for its 2'-O-methylated derivative.
The initial phosphorylation of uridine and its analogues is a rate-limiting step in their metabolic activation and is catalyzed by nucleoside kinases. For 3-deazauridine, uridine-cytidine kinase is a key enzyme responsible for its conversion to the 5'-monophosphate form. Subsequent phosphorylation to the diphosphate and triphosphate forms are carried out by nucleoside monophosphate and diphosphate kinases, respectively.
The substrate specificity of these kinases is a critical factor. While many kinases exhibit broad substrate tolerance, modifications to the ribose sugar, such as 2'-O-methylation, can significantly alter their recognition and catalytic efficiency. Research on other 2'-modified nucleosides has shown varied effects on their interaction with kinases. Therefore, the efficiency of phosphorylation of this compound by uridine-cytidine kinase and other cellular kinases would need to be determined experimentally to fully understand its metabolic activation profile. The 2'-O-methyl group may either hinder or, in some cases, be permissive for phosphorylation, depending on the specific conformational requirements of the kinase's active site.
Table 2: Key Kinases in the Hypothesized Activation of this compound
| Enzyme | Role | Potential Impact of 2'-O-Methylation |
| Uridine-Cytidine Kinase | Catalyzes the initial phosphorylation to the 5'-monophosphate. | The 2'-O-methyl group may alter the binding affinity and catalytic rate compared to the unmodified 3-deazauridine. |
| Nucleoside Monophosphate Kinases | Convert the 5'-monophosphate to the 5'-diphosphate. | Substrate recognition may be influenced by the sugar modification. |
| Nucleoside Diphosphate Kinases | Catalyze the final phosphorylation to the active 5'-triphosphate. | The 2'-O-methyl group's influence at this step is likely, but requires empirical validation. |
This table outlines the likely enzymatic players in the metabolic activation of this compound based on the known pathway of 3-deazauridine. The specific impact of the 2'-O-methyl group is a matter for further investigation.
Preclinical Pharmacological Investigations and Translational Potential
In Vitro Efficacy Studies (e.g., Cell Culture Models for Inhibitory Concentration Determinations)
The active intracellular metabolite, 3-deazauridine (B583639) triphosphate, acts as a competitive inhibitor of CTP synthetase with respect to its natural substrate, uridine (B1682114) triphosphate (UTP). researchgate.net The inhibition constant (Ki) for 3-deazauridine triphosphate against a highly purified CTP synthetase from calf liver was determined to be 5.3 x 10⁻⁶ M. researchgate.net This targeted enzymatic inhibition leads to a depletion of intracellular pools of CTP and, subsequently, deoxycytidine triphosphate (dCTP), inducing a state of "dCTP starvation" in rapidly proliferating cells that disrupts DNA and RNA synthesis. nih.govresearchgate.net
| Cell Line | Compound | Concentration/IC50 | Primary Effect | Source(s) |
| L1210 Leukemia | 3-Deazauridine | 6 µM | Inhibition of cell growth | dcchemicals.com |
| L1210 Leukemia | 3-Deazauridine | Not specified | Growth inhibition, reversed by cytidine (B196190) | researchgate.net |
| Human Leukemic Cells | 3-Deazauridine + 5-Aza-2'-deoxycytidine | Not specified | Enhanced antineoplastic action | researchgate.net |
| WISH Cells | 3-nitro-3-deazauridine (B14287785) | Not specified | Significant activity against rhinovirus type 34 | nih.gov |
In Vivo Efficacy Studies in Animal Models (e.g., Murine Leukemia Models, Viral Infection Models)
The antitumor potential of 3-deazauridine observed in vitro has been corroborated by efficacy studies in animal models, particularly those for murine leukemia. In mouse models of leukemia, 3-deazauridine has been shown to dose-dependently reduce mortality. dcchemicals.com When used in combination with a palmitate derivative of cytosine arabinoside (palmO-ara-C) in mice bearing L1210 leukemia, non-toxic doses of 3-deazauridine produced a modest but statistically significant prolongation of life span and a greater reduction in tumor burden compared to palmO-ara-C alone. nih.gov
Furthermore, in studies involving L1210 leukemia with a subpopulation of cells resistant to other drugs due to a lack of deoxycytidine kinase (DCK), 3-deazauridine alone was capable of curing some of the afflicted mice. researchgate.net This highlights its unique efficacy against specific drug-resistant phenotypes. In viral infection models, 3-deazauridine has shown activity against certain RNA viruses, including Pichinde virus. usu.edu
| Animal Model | Treatment | Key Outcome | Source(s) |
| Murine Leukemia (L1210) | 3-Deazauridine | Dose-dependently reduces mortality | dcchemicals.com |
| Murine Leukemia (L1210 with ara-C resistant subpopulation) | 3-Deazauridine + palmO-ara-C | Modest prolongation of life span; greater tumor burden reduction | nih.gov |
| Murine Leukemia (L1210/ARA-C, DCK-deficient) | 3-Deazauridine + 5-Aza-2'-deoxycytidine | Combination cured some mice | researchgate.net |
| Murine Leukemia (L1210/ARA-C, DCK-deficient) | 3-Deazauridine (alone) | Cured some mice | researchgate.net |
| Pichinde Virus Infection | 3-Deazauridine | Active against the virus | usu.edu |
Biochemical Modulation and Combination Therapeutic Strategies
A significant aspect of the preclinical investigation of 3-deazauridine is its role as a biochemical modulator, capable of enhancing the efficacy of other chemotherapeutic agents and overcoming specific mechanisms of drug resistance.
The primary rationale for using 3-deazauridine in combination therapies is its ability to potentiate the action of other nucleoside analogs. researchgate.net By inhibiting CTP synthetase, 3-deazauridine depletes the intracellular pools of CTP and its downstream product, dCTP. scirp.orgniph.go.jp Many therapeutic cytosine and deoxycytidine analogs must compete with endogenous dCTP for incorporation into DNA or for interaction with target enzymes. scirp.org By lowering the concentration of this competing natural substrate, 3-deazauridine enhances the probability that the analog will be incorporated into nucleic acids or effectively inhibit its target. researchgate.netniph.go.jp
This mechanism has been shown to enhance the antileukemic action of 5-aza-2'-deoxycytidine (decitabine) by increasing its incorporation into DNA. researchgate.net Similarly, this principle explains the enhanced anti-HIV activity of cytosine deoxyribonucleoside analogues like zalcitabine (B1682364) and lamivudine, which compete with dCTP for incorporation into viral DNA during the reverse transcriptase reaction. scirp.org There is also a preclinical rationale for investigating its combination with the antiviral molnupiravir (B613847) (NHC) to potentially enhance its activity against SARS-CoV-2. researchgate.netscirp.org
A critical challenge in cancer chemotherapy is acquired resistance to nucleoside analogs like cytosine arabinoside (ara-C) and 5-aza-2'-deoxycytidine. nih.govresearchgate.net A common mechanism for this resistance is the deficiency of deoxycytidine kinase (DCK), the enzyme required for the initial phosphorylation and activation of these prodrugs. researchgate.net
3-deazauridine provides a powerful strategy to target these DCK-deficient cancer cells. researchgate.net Cells that lack DCK cannot utilize the salvage pathway for pyrimidines and become heavily reliant on the de novo synthesis pathway for their supply of CTP and dCTP. researchgate.net Since 3-deazauridine's mechanism is the direct inhibition of this de novo pathway via CTP synthetase, DCK-deficient cells are collaterally sensitive, or even hypersensitive, to its cytotoxic effects. nih.govresearchgate.net This creates a synthetic lethal interaction where the combination of DCK deficiency and CTP synthetase inhibition leads to profound "dCTP starvation" and cell death. researchgate.net Preclinical studies have confirmed that 3-deazauridine can target and eliminate DCK-deficient, drug-resistant leukemic cell populations, providing a strong rationale for its use in patients who have relapsed on or developed resistance to DCK-dependent drugs. nih.govresearchgate.net
Preclinical Metabolic Fate and Enzymatic Interactions
The metabolic activation of 3-deazauridine is crucial for its activity. It is phosphorylated by host kinases to its 5'-triphosphate form, 3-deazauridine triphosphate, which is the active molecule that inhibits CTP synthetase. researchgate.net
Cytidine deaminase (CDA) is a key enzyme in nucleoside metabolism that deaminates cytidine and deoxycytidine to uridine and deoxyuridine, respectively. It is also responsible for the inactivation of several important cytosine-based anticancer drugs, such as cytosine arabinoside and 5-aza-2'-deoxycytidine. uq.edu.aubyu.edu While inhibitors of CDA are explored to potentiate these drugs, the interaction of 3-deazauridine with CDA is not its primary mechanism of action. The core therapeutic and modulatory effects of 3-deazauridine stem from the inhibition of CTP synthetase by its triphosphate metabolite, not from a direct, significant inhibition of CDA. researchgate.net Its utility in combination therapies is primarily linked to its downstream effect on dCTP pools rather than preventing the breakdown of co-administered drugs by CDA. researchgate.netniph.go.jp
Inhibition of Other Key Enzymes in Cellular Metabolism
Investigations into the broader enzymatic inhibition profile of 2'-O-Methyl-3-deazauridine have revealed a notable lack of significant activity against certain biological systems. In preclinical evaluations, the compound was tested for its inhibitory effects against leukemia L1210 cell cultures and three different strains of bacteria. The results from these studies were consistent, indicating that this compound was uniformly inactive against the tested cell lines and bacterial strains. nih.gov
This lack of activity suggests that the specific structural modification of adding a methyl group to the 2'-O position on the ribose sugar of 3-deazauridine may hinder its ability to interact effectively with the enzymatic targets that are crucial for the proliferation of these specific leukemia cells and bacteria. The parent compound, 3-deazauridine, is known to be an inhibitor of CTP synthetase after its intracellular conversion to its triphosphate form. nih.govresearchgate.net However, the 2'-O-methylation appears to abolish this activity, at least in the tested models.
| Test System | Compound Tested | Observed Activity | Reference |
|---|---|---|---|
| Leukemia L1210 Culture | This compound | Inactive | nih.gov |
| Bacterial Strains (3 types) | This compound | Inactive | nih.gov |
Structure-Activity Relationship (SAR) Studies for Rational Drug Design and Optimization
The process of rational drug design leverages the understanding of how a molecule's structure relates to its biological function to create more potent and specific therapeutic agents. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, examining how specific chemical modifications to a lead compound affect its interaction with a biological target. bbau.ac.innih.gov
The case of this compound provides a striking example of nucleoside structure specificity. nih.gov While its parent compound, 3-deazauridine, exhibits biological activity through the inhibition of CTP synthetase, the introduction of a methyl group at the 2'-hydroxyl position results in a compound that is reportedly inactive in specific leukemia and bacterial assays. nih.gov This finding is crucial for SAR, as it underscores the sensitivity of the target enzymes to the steric and electronic properties of the ribose moiety.
Key SAR insights can be drawn from comparing this compound with other analogs:
The 2'-O-Methyl Group: The addition of this methyl group appears to be detrimental to the activity observed in its parent compound. This modification likely introduces steric hindrance that prevents the molecule from fitting into the active site of its target enzyme or interferes with the necessary phosphorylation steps required for its activation.
The 3-Deaza Modification: The replacement of the nitrogen at the 3-position of the pyrimidine (B1678525) ring with a carbon atom is a critical feature of this class of compounds. However, further substitutions at this position can dramatically alter the biological target. For instance, introducing a fluorine atom at the C3 position of 3-deazauridine shifts its inhibitory activity from CTP synthetase to orotidylate decarboxylase. nih.gov This highlights the C3 position as a critical site for modulating the compound's mechanism of action.
Modifications at Other Positions: The inactivity of this compound contrasts sharply with the potent antileukemic activity of 4-(adamantane-1-carbonyloxy)-1-beta-D-ribofuranosyl-2-pyridinone, a derivative of 3-deazauridine. nih.gov This suggests that modifications at the C4 position of the base can confer significant activity, further defining the structural requirements for pharmacological effect in this scaffold. Similarly, the synthesis of C3-arylated-3-deazauridine analogs has led to the discovery of potent anti-herpetic agents, demonstrating that large substituents can be tolerated at the C3 position to impart novel activities. researchgate.net
These studies collectively demonstrate that the biological activity of 3-deazauridine analogs is highly dependent on the specific nature and position of chemical modifications on both the heterocyclic base and the ribose sugar. The inactivity of this compound is a key piece of the SAR puzzle, guiding future drug design efforts away from this specific modification while highlighting more promising avenues for optimization. nih.govnih.gov
| Compound | Key Structural Modification(s) | Reported Biological Activity/Target | Reference |
|---|---|---|---|
| 3-Deazauridine | Parent compound | Inhibits CTP synthetase (as triphosphate) | nih.gov |
| This compound | Methyl group at 2'-OH position | Inactive in Leukemia L1210 and bacterial cultures | nih.gov |
| 3-Fluoro-3-deazauridine | Fluorine atom at C3 position | Inhibits orotidylate decarboxylase | nih.gov |
| 4-(Adamantane-1-carbonyloxy)-1-beta-D-ribofuranosyl-2-pyridinone | Adamantane-1-carbonyloxy group at C4 position | Antileukemic activity | nih.gov |
| C3-Arylated-3-deazauridine Analogs | Aryl groups at C3 position | Anti-HSV-1 activity | researchgate.net |
Methodological Approaches in 2 O Methyl 3 Deazauridine Research
Mammalian Cell Culture Models for Antiviral and Anticancer Screening
The initial evaluation of the therapeutic potential of nucleoside analogs like 2'-O-Methyl-3-deazauridine involves screening against various mammalian cell lines. These models are crucial for determining the compound's efficacy and selectivity against viral replication or cancer cell proliferation.
For antiviral screening , a common approach is to use cell lines susceptible to specific viral infections. For instance, HeLa cells are widely used for studying the effects of compounds on Respiratory Syncytial Virus (RSV) by measuring the reduction in viral cytopathic effect (CPE). asm.org In such assays, the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the CPE by 50%, is determined. creative-diagnostics.com Similarly, WISH cells have been utilized to test the activity of 3-deazauridine (B583639) analogs against rhinovirus type 34. nih.gov The antiviral spectrum of related compounds like pyrazofurin, which is active against a range of DNA and RNA viruses, has also been evaluated in cell culture. mdpi.com
For anticancer screening , a standard method is the NCI-60 panel, which assesses the growth inhibition of a compound across 60 different human cancer cell lines representing various malignancies, including leukemia, colon cancer, and breast cancer. mdpi.com The growth inhibition is typically measured using assays like the sulforhodamine B (SRB) assay, which determines cell density based on protein content. rsc.org From these screens, key metrics such as the GI50 (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) are derived. mdpi.com Specific cancer cell lines, such as L1210 leukemia cells, have been instrumental in studying the effects of 3-deazauridine. researchgate.netdcchemicals.com Studies have also used cell lines like HL-60 (leukemia) and various solid tumor lines (e.g., SW48 colon cancer, PC3 prostate cancer) to determine the IC50 of related nucleoside analogs. nih.gov
Below is a table summarizing representative cell lines used in the evaluation of nucleoside analogs.
| Cell Line | Type | Application | Research Focus |
| HeLa | Human Cervical Cancer | Antiviral | Respiratory Syncytial Virus (RSV), Rhinovirus asm.orgnih.gov |
| WISH | Human Amnion | Antiviral | Rhinovirus nih.gov |
| NCI-60 Panel | Various Human Cancers | Anticancer | Broad-spectrum anticancer activity screening mdpi.comrsc.org |
| L1210 | Mouse Leukemia | Anticancer | Efficacy against leukemia nih.govresearchgate.netdcchemicals.com |
| P388 | Mouse Leukemia | Anticancer | Efficacy against leukemia nih.gov |
| HL-60 | Human Promyelocytic Leukemia | Anticancer | Drug resistance and mechanism studies researchgate.netnih.gov |
Biochemical Assays for Enzyme Inhibition Kinetics
To understand the mechanism of action, researchers employ biochemical assays to measure how this compound or its metabolites interact with specific molecular targets. The primary target for the parent compound, 3-deazauridine, is CTP synthetase (CTPS).
CTP Synthetase (CTPS) Inhibition: The inhibitory activity against CTPS is a key focus. The active form of 3-deazauridine, its 5'-triphosphate, is a known competitive inhibitor of CTPS with respect to UTP. umich.edu Enzyme inhibition kinetics are studied to determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor. nih.govresearchgate.net A common method involves using liquid chromatography-mass spectrometry (LC-MS) to quantify the production of CTP from UTP in cell lysates or with purified enzyme. nih.govresearchgate.net Such assays have demonstrated that treatment with 3-deazauridine (3DAU) can abolish the induction of CTPS activity associated with cell stimulation. nih.gov
Orotidylate Decarboxylase (ODC) Inhibition: While 3-deazauridine primarily targets CTPS, chemical modifications can shift this activity. For example, introducing a fluorine atom at the C3 position of 3-deazauridine redirects its inhibitory action towards orotidylate decarboxylase (ODC), an enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.govnih.gov ODC catalyzes the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP). googleapis.com Assays for ODC inhibition would measure the decreased production of UMP from OMP. These studies highlight the importance of assaying multiple enzymes in the pyrimidine biosynthesis pathway to fully characterize modified nucleosides.
| Enzyme | Substrate | Product | Inhibitor Form | Kinetic Parameters |
| CTP Synthetase (CTPS) | UTP | CTP | 3-Deazauridine-5'-triphosphate | Km, Vmax, Ki umich.edunih.govresearchgate.net |
| Orotidylate Decarboxylase (ODC) | OMP | UMP | 3-Fluoro-3-deazauridine-5'-monophosphate | IC50 nih.govnih.gov |
Molecular Biology Techniques
Molecular biology techniques are essential for quantifying the downstream effects of the compound on viral replication and for identifying potential mechanisms of resistance.
Quantitative PCR (qPCR) for Viral Load: To assess antiviral efficacy, quantitative real-time PCR (qPCR) is a standard method for measuring the amount of viral genetic material (DNA or RNA) in a sample. nih.govnih.gov For RNA viruses, the technique is preceded by a reverse transcription step (RT-qPCR). plos.org This method allows for the precise determination of viral load in the supernatant of cell cultures or in samples from preclinical animal models. nih.govplos.org A decrease in viral load following treatment is a direct measure of the compound's antiviral activity. For example, qPCR has been used to determine that some ribonucleoside analogs act by causing premature termination of viral DNA synthesis, while others, like 3-deazauridine, have a primary mechanism involving increased viral mutation rates. nih.gov
Mutational Analysis: The effect of a nucleoside analog on the fidelity of viral polymerases can be investigated through mutational analysis. After treating a virus with the compound, viral genomes are sequenced to identify any increase in mutation frequency or changes in the mutation spectrum. nih.gov This can be done by cloning and sequencing specific viral genes or through next-generation sequencing for a genome-wide view. For example, studies on HIV-1 have shown that 3-deazauridine's antiviral mechanism involves increasing the mutational load of the virus. nih.gov Similarly, analyzing mutations in cellular genes, such as those involved in drug metabolism (e.g., deoxycytidine kinase) or drug targets, can help elucidate mechanisms of drug resistance. researchgate.netnih.gov
Isotope Labeling and Nucleic Acid Incorporation Assays
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound and its incorporation into cellular macromolecules like DNA and RNA.
Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are incorporated into the nucleoside analog during its chemical synthesis. cdnsciencepub.comisotope.com These labeled compounds can then be introduced to cell cultures or animal models. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the compound's uptake, phosphorylation, and whether it gets incorporated into nucleic acids. isotope.comnih.gov For example, deuterium-labeled 2'-O-Methyluridine is available for such studies. medchemexpress.com
Previous studies using radiolabeled 3-deazauridine did not detect its incorporation into cellular RNA or DNA. cdnsciencepub.com However, these methods are crucial for confirming the mechanism of action, as the incorporation of analogs into nucleic acids is a common antiviral and anticancer strategy. For instance, 3-deazauridine has been shown to enhance the incorporation of another nucleoside analog, 5-aza-2'-deoxycytidine, into DNA. researchgate.net Assays often involve incubating cells with the labeled compound, isolating the nucleic acids, and quantifying the amount of incorporated label.
Established Animal Models for Preclinical Efficacy and Mechanism Studies
Before a compound can be considered for human trials, its efficacy and safety must be evaluated in living organisms. upenn.edu Preclinical animal models are indispensable for these studies.
Mouse models are frequently used in both cancer and virology research. For anticancer studies, human cancer cell lines (xenografts) can be implanted into immunodeficient mice to create a tumor model. nih.gov Alternatively, researchers use syngeneic models, such as L1210 or P388 leukemia cells implanted in mice, to assess the compound's ability to reduce tumor burden and increase survival time. nih.govresearchgate.netdcchemicals.com Studies involving 3-deazauridine have demonstrated its ability to cure some mice bearing L1210 leukemia. researchgate.net
For antiviral studies, animals are infected with a specific virus and then treated with the compound to evaluate its effect on viral titers and disease progression. The choice of animal model depends on its ability to replicate the human disease state. mdpi.com These in vivo studies are critical for understanding the compound's pharmacokinetics and pharmacodynamics and for confirming the mechanisms observed in in vitro studies. researchgate.net
| Model Type | Animal | Disease | Purpose | Key Findings with Related Compounds |
| Leukemia Model | Mouse | L1210 Leukemia | Anticancer Efficacy | 3-Deazauridine reduced mortality researchgate.netdcchemicals.com |
| Leukemia Model | Mouse | P388 Leukemia | Anticancer Efficacy | 3-Deazacytidine analog showed good activity nih.gov |
| Xenograft Model | Mouse | Human Mammary Carcinoma (MX-1) | Anticancer Efficacy | 3-Deazacytidine analog was devoid of activity nih.gov |
Advanced Spectroscopic and Computational Methods for Structural and Mechanistic Elucidation
To gain a deeper understanding of the compound at a molecular level, advanced analytical and computational techniques are employed.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of synthesized compounds like this compound and its intermediates. google.com ¹H and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule. nih.gov Mass spectrometry (MS) is used to determine the precise molecular weight, further confirming the compound's identity. cdnsciencepub.com When combined with isotope labeling, MS can be used to quantify the compound and its metabolites in biological samples. nih.gov Ultraviolet (UV) spectroscopy is used to study the hybridization properties of oligonucleotides containing modified nucleosides by measuring changes in UV absorbance during thermal melting (UV melting curves). nih.gov
Computational Methods: Computational modeling and simulations provide insights into how the compound interacts with its biological targets. Molecular docking can predict the binding pose of the inhibitor within the active site of an enzyme like CTP synthetase. These models can help explain the basis of inhibitory activity and guide the design of more potent analogs. Computational studies have been used to understand the hybridization properties of oligonucleotides containing 2'-O-methyl-3-deazaguanine, a related compound, by modeling the structure of the resulting duplexes. nih.gov
Future Research Directions and Unanswered Questions
Exploration of Novel 2'-O-Methyl-3-deazauridine Derivatives with Enhanced Specificity or Potency
While this compound itself has been synthesized, initial studies found it to be inactive against L1210 leukemia cell cultures and several bacterial strains, underscoring the high structural specificity required for nucleoside activity. nih.gov This has spurred research into other derivatives of 3-deazauridine (B583639) to enhance therapeutic properties.
Future research is focused on creating novel analogs by modifying either the pyridine (B92270) ring or the ribose sugar moiety. The goal is to improve target engagement, metabolic stability, and cellular uptake.
Key Derivative Classes and Research Findings:
Ring Modifications: The synthesis of C3-arylated-3-deazauridine derivatives has yielded compounds with potent anti-herpes simplex virus-1 (HSV-1) activity, with some showing efficacy comparable to the standard drug acyclovir. researchgate.net Another modification, the synthesis of 5-bromo-3-deazauridine, provides a precursor for creating further analogs or for radiolabeling studies. cdnsciencepub.com
Sugar Modifications: Beyond the 2'-O-methyl group, other modifications are being explored. The synthesis of 3'-azido-3'-deoxy-3-deazauridine represents another strategy to alter the compound's biological activity. researchgate.net Phosphonate analogues of 3-deazauridine-4-phosphate have also been synthesized, designed to act as transition-state inhibitors of CTP synthetase. thebiogrid.org The development of 2'-deoxy-2'-methylidenecytidine (DMDC), a related nucleoside analog, showed significant antitumor activity, particularly against non-leukemic tumors that are resistant to cytarabine (B982), highlighting the potential of 2'-modifications. capes.gov.brresearchgate.net
Table 1: Investigated Derivatives of 3-Deazauridine
| Derivative Class | Specific Example(s) | Reported Activity / Finding | Reference(s) |
|---|---|---|---|
| Sugar Modifications | This compound | Inactive against L1210 leukemia and certain bacteria. | nih.gov |
| 3'-Azido-3'-deoxy-3-deazauridine | Synthesized for biological property exploration. | researchgate.net | |
| Phosphonate Analogues | Designed as potential transition-state inhibitors of CTP synthetase. | thebiogrid.org | |
| Ring Modifications | C3-arylated-3-deazauridine | Potent anti-HSV-1 activity observed in vitro. | researchgate.net |
| 5-Bromo-3-deazauridine | Synthesized as a versatile intermediate for further modifications. | cdnsciencepub.com |
Advanced Mechanistic Elucidation: High-Resolution Structural Biology of Compound-Enzyme Interactions
The primary target of 3-deazauridine's active triphosphate form is CTP (cytidine triphosphate) synthetase. researchgate.netresearchgate.net High-resolution structural studies are critical for understanding the precise mechanism of inhibition and for designing more potent and selective inhibitors.
Crystal structures of both bacterial (E. coli) and human CTP synthetase have been determined. nih.govnih.govescholarship.org These studies reveal that the active enzyme is a homotetramer. nih.govnih.gov Crucially, the active site is formed by the interaction of three of the four subunits, suggesting that the tetrameric structure is essential for catalytic activity. nih.govnih.gov Within the human CTP synthetase structure, bound sulfate (B86663) ions have helped to map the binding sites for the phosphate (B84403) groups of the natural substrates, ATP and UTP, as well as the feedback inhibitor CTP. nih.govrcsb.org More recent cryo-electron microscopy (cryo-EM) structures of human CTPS1 bound to its substrates provide even more detailed insights into the active conformation of the enzyme. researchgate.net
These structural models provide a robust framework for structure-based drug design, allowing for the rational development of new 3-deazauridine derivatives with improved affinity and specificity for the enzyme's active site. nih.govrcsb.org Unanswered questions remain regarding the dynamic conformational changes that occur during the catalytic cycle and how inhibitors like 3-deazauridine triphosphate precisely lock the enzyme in an inactive state.
Development of Specific Cellular Targeting Strategies for Enhanced Efficacy
A major challenge with many chemotherapeutic agents, including nucleoside analogs, is achieving sufficient concentration at the target site while minimizing toxicity to healthy cells. Future research is increasingly focused on advanced drug delivery systems to overcome these hurdles.
Nanoparticle-based delivery systems represent a promising strategy. bmbreports.org These carriers can protect the therapeutic agent from enzymatic degradation in the bloodstream, improve bioavailability, and be engineered for targeted delivery to cancer cells. bmbreports.orgmdpi.com
Potential Nanoparticle-Based Strategies:
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate drugs like this compound, facilitating their transport and cellular uptake. mdpi.com
Polymer-Based Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, allowing for controlled release. bmbreports.org For instance, copolymers have been used to create nanoparticles capable of delivering mRNA to tumor sites. bmbreports.org
Targeted Delivery: Nanoparticles can be decorated with targeting ligands, such as peptides or antibodies, that bind to receptors overexpressed on the surface of cancer cells. bmbreports.orgnih.gov This approach enhances the specific delivery of the drug to the tumor, increasing efficacy and reducing systemic side effects. aimspress.com
Furthermore, the 2'-O-methyl modification itself is a key component in antisense oligonucleotides (ASOs), where it enhances stability and resistance to nuclease degradation. nih.gov These modified oligonucleotides can be delivered using lipid nanoparticles or conjugated with targeting peptides to improve their uptake into specific cells. nih.gov
Investigating Broader Spectrum Antiviral and Antineoplastic Applications
Initial research into 3-deazauridine and its derivatives has revealed a range of biological activities, suggesting potential applications beyond a single disease. Future work aims to systematically evaluate its effectiveness against a wider array of viruses and cancers.
Antineoplastic Spectrum: 3-deazauridine has shown significant antileukemic action, particularly when used in combination with other agents. researchgate.net It enhances the activity of the DNA hypomethylating agent 5-aza-2'-deoxycytidine by increasing its incorporation into DNA. researchgate.netniph.go.jp This synergy is especially important for overcoming certain types of drug resistance. researchgate.net The compound has also been shown to selectively suppress cell viability in cells overexpressing the MYC oncogene by inducing replication stress. dcchemicals.com
Antiviral Spectrum: The antiviral potential of 3-deazauridine and its derivatives is an active area of investigation with varied results across different viral families.
Positive Activity:
HIV-1: 3-deazauridine was identified as an inhibitor of Tat-mediated transcription, a process essential for HIV-1 replication. nih.gov
Herpes Simplex Virus (HSV-1): Specific C3-arylated derivatives of 3-deazauridine have demonstrated potent anti-HSV-1 activity. researchgate.net
Flaviviruses: A synergistic inhibitory effect on Japanese encephalitis virus production was observed when 3-deazauridine was combined with 2-deoxy-D-glucose. annualreviews.org
Plant Viruses: The compound has been shown to inhibit the multiplication of Tobacco Mosaic Virus (TMV) and Cowpea Chlorotic Mottle Virus (CCMV). apsnet.org
Limited or No Activity:
Studies found that 3-deazauridine did not inhibit the cytopathic effects of Respiratory Syncytial Virus (RSV) or influenza A, B, and C viruses at the tested concentrations. asm.orgasm.org
This mixed profile highlights the need for broader screening and mechanistic studies to define the specific viral targets and pathways affected by this compound and its analogs.
Table 2: Summary of Investigated Antiviral Activity of 3-Deazauridine and its Derivatives
| Virus Family/Species | Compound Tested | Finding | Reference(s) |
|---|---|---|---|
| Retroviridae | 3-Deazauridine | Inhibits HIV-1 Tat-mediated transcription. | nih.gov |
| Herpesviridae | C3-arylated-3-deazauridine | Potent activity against HSV-1. | researchgate.net |
| Flaviviridae | 3-Deazauridine (in combination) | Synergistic inhibition of Japanese encephalitis virus. | annualreviews.org |
| Orthomyxoviridae | 3-Deazauridine | No significant activity against Influenza A, B, C. | asm.org |
| Paramyxoviridae | 3-Deazauridine | No significant activity against Respiratory Syncytial Virus (RSV). | asm.org |
| Virgaviridae / Bromoviridae | 3-Deazauridine | Inhibits Tobacco Mosaic Virus (TMV) and Cowpea Chlorotic Mottle Virus (CCMV). | apsnet.org |
Addressing Intrinsic and Acquired Resistance Mechanisms Beyond Deoxycytidine Kinase Deficiency
A significant advantage of 3-deazauridine is its ability to target cancer cells that have developed resistance to other nucleoside analogs due to a deficiency in deoxycytidine kinase (dCK). researchgate.net Since dCK is required to activate many prodrugs like cytarabine and decitabine (B1684300), dCK-deficient cells are often cross-resistant. researchgate.netnih.gov However, 3-deazauridine's mechanism bypasses this requirement, making it effective against these resistant cells. researchgate.net
Future research must also consider other potential mechanisms of resistance to 3-deazauridine itself or to the combination therapies in which it is used. These mechanisms, which are not based on dCK deficiency, could include:
Increased Drug Degradation: Overexpression of the enzyme cytidine (B196190) deaminase (CDA) can lead to faster degradation and inactivation of cytidine analogs. uq.edu.au A high ratio of CDA to dCK has been identified as a potential mechanism of primary resistance to the related drug decitabine. researchgate.net
Altered Drug Transport: Changes in the expression or function of nucleoside transporter proteins (e.g., hENT1, hENT2) could reduce the influx of the drug into the cancer cell, thereby lowering its intracellular concentration and efficacy. nih.govresearchgate.net
Target Enzyme Modification: Mutations in the gene for CTP synthetase, the ultimate target of 3-deazauridine's active form, could alter the drug's binding site. escholarship.org Such mutations have been observed to cause resistance by preventing the feedback inhibition of the enzyme. escholarship.org
Upregulation of Alternative Pathways: Cancer cells may adapt by upregulating alternative metabolic pathways to compensate for the inhibition of de novo pyrimidine (B1678525) synthesis, thereby circumventing the drug's effect.
Understanding and finding ways to overcome these non-dCK-related resistance mechanisms will be crucial for the long-term clinical success of therapies involving this compound and its parent compound.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 2'-O-Methyl-3-deazauridine?
The synthesis involves regioselective methylation and protection/deprotection strategies. Key steps include:
- Protection of hydroxyl groups : Use of reagents like DMTrCl (4,4'-dimethoxytrityl chloride) in anhydrous pyridine to protect the 5'-OH group, ensuring selective methylation at the 2'-position .
- Methylation conditions : Controlled temperature (room temperature to 40°C) and pH (neutral to mildly acidic) to avoid side reactions. Methanol or DMF is often used as a solvent .
- Purification : Silica gel chromatography with gradient elution (e.g., CHCl₃/MeOH 20:1) to isolate the product . Critical parameters : Moisture-sensitive reactions require anhydrous conditions; incomplete deprotection can lead to impurities.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify methylation at the 2'-O position and absence of 3-N substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 260 nm .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during methylation to minimize by-products in 3-deazauridine derivatives?
- Steric and electronic effects : The 2'-OH group is less sterically hindered than the 3'-OH, favoring methylation. Use bulky bases (e.g., DBU) to deprotonate the 2'-OH selectively .
- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
- By-product analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., 3'-O-methyl by-products) and adjust conditions .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Controlled stability studies : Compare degradation kinetics in different buffers (pH 4–9) and temperatures (4°C, 25°C). For example, acidic conditions may hydrolyze the glycosidic bond, while alkaline conditions degrade the methyl group .
- Accelerated stability testing : Use Arrhenius plots to predict shelf-life under long-term storage .
- Contradiction mitigation : Replicate conflicting studies with standardized protocols (e.g., identical HPLC columns, buffer compositions) to isolate variables .
Q. In enzymatic incorporation studies of this compound into RNA, what controls validate specificity and efficiency?
- Negative controls : Use wild-type nucleosides (e.g., uridine) to confirm the enzyme’s inability to incorporate unmodified substrates.
- Competition assays : Co-incubate with 3'-O-methyl derivatives to assess selectivity .
- Kinetic analysis : Measure and to compare incorporation rates with natural nucleotides.
- Post-synthesis validation : RNase digestion followed by MS to confirm site-specific incorporation .
Methodological Tables
Q. Table 1: Key Reaction Parameters for this compound Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
